molecular formula C14H20N3O10-3 B1226009 Pentetate(3-)

Pentetate(3-)

Cat. No.: B1226009
M. Wt: 390.32 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Pentetate(3-), derived from pentetic acid (diethylenetriamine pentaacetic acid, DTPA), is a triply deprotonated polyaminocarboxylate ligand with the formula $ \text{C}{14}\text{H}{18}\text{N}3\text{O}{10}^{3-} $. It is a potent chelating agent capable of forming stable complexes with divalent and trivalent metal ions, including transition metals and lanthanides . Its structure comprises three amine groups and five carboxylate groups, enabling octadentate coordination, which enhances its affinity for heavy metals compared to simpler chelators like EDTA .

Pentetate(3-) is commonly utilized in sodium salt forms, such as pentasodium pentetate (cosmetics) and pentetate calcium/zinc trisodium (medical chelation therapy). In industrial and cosmetic applications, it prevents metal-induced degradation of products by sequestering impurities like calcium and iron . Medically, it is critical for treating internal radioactive contamination (e.g., plutonium, americium) and as a radiopharmaceutical carrier (e.g., technetium-99m) .

Properties

Molecular Formula

C14H20N3O10-3

Molecular Weight

390.32 g/mol

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-3

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-K

SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentetate Calcium Trisodium (Ca-DTPA)

  • Structure : $ \text{Na}_3[\text{CaDTPA}] $
  • Applications : First-line treatment for acute internal radioactive contamination (plutonium, americium) due to its high affinity for trivalent actinides over calcium .
  • Pharmacokinetics: Poor gastrointestinal absorption (~5% orally); administered via inhalation or intravenous routes. Urinary excretion of radionuclides increases 12–100x post-administration .
  • Toxicity : Higher risk of trace metal depletion (e.g., zinc, manganese) and renal toxicity compared to Zn-DTPA .

Pentetate Zinc Trisodium (Zn-DTPA)

  • Structure : $ \text{Na}_3[\text{ZnDTPA}] $
  • Applications : Maintenance therapy after initial Ca-DTPA dose; preferred for prolonged use due to lower toxicity .
  • Efficacy : Comparable radionuclide excretion rates to Ca-DTPA but with reduced side effects. Zinc’s lower binding affinity allows DTPA to preferentially chelate heavier metals .

Technetium Tc 99m Pentetate

  • Structure : $ [^{99m}\text{Tc}(\text{DTPA})]^{n-} $ (radiopharmaceutical complex)
  • Applications: Diagnostic imaging for renal function, blood-brain barrier integrity, and gastrointestinal motility. Renal scintigraphy shows >90% accuracy in detecting obstructions .
  • Pharmacology : Rapid renal clearance (half-life ~1.5 hours); low radiation exposure (effective dose ~0.02 mSv/MBq) .

EDTA (Ethylenediaminetetraacetic Acid)

  • Structure : Tetradentate ligand with four carboxylates.
  • Comparison :
    • Affinity : DTPA (log K ~22 for Fe³⁺) outperforms EDTA (log K ~14 for Fe³⁺) in binding trivalent ions .
    • Applications : EDTA is used in lower-stakes scenarios (e.g., lead poisoning), while DTPA derivatives handle more toxic radionuclides .

Comparative Data Table

Compound Metal Affinity (log K) Primary Application Key Advantage Toxicity Concerns
Pentetate(3-) (DTPA) Fe³⁺: 28.6; Ca²⁺: 10.7 Radiopharmaceuticals Broad-spectrum chelation Trace metal depletion
Ca-DTPA Pu⁴⁺: 29.5; Am³⁺: 18.5 Acute radionuclide poisoning Rapid actinide excretion Renal toxicity, hypocalcemia
Zn-DTPA Zn²⁺: 18.4; Pu⁴⁺: 29.5 Chronic chelation therapy Lower toxicity profile Minimal metal depletion
Tc-99m Pentetate Tc⁴⁺: >20 Diagnostic imaging Non-invasive, high-resolution imaging Radiation exposure (minimal)
EDTA Fe³⁺: 14.3; Pb²⁺: 18.0 Heavy metal poisoning Cost-effective Nephrotoxicity at high doses

Research Findings and Clinical Insights

  • Efficacy : In a U.S. registry study (n=268), Ca-DTPA increased urinary plutonium excretion by 50–100x within 24 hours. Zn-DTPA maintained similar efficacy over years with fewer adverse events .
  • Imaging : Tc-99m Pentetate’s renal clearance correlates with glomerular filtration rate (GFR), making it a gold standard for renal imaging .
  • Cosmetics : Pentasodium pentetate enhances shelf-life in shampoos and dyes by sequestering Ca²⁺/Mg²⁺ at 0.1–1.0% concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentetate(3-)
Reactant of Route 2
Pentetate(3-)

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